Fmoc-Threoninol

Descripción general

Descripción

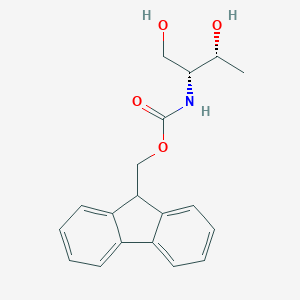

Fmoc-Threoninol, also known as 9-fluorenylmethyloxycarbonyl-threoninol, is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis as a protecting group for the amino and hydroxyl functions. The Fmoc group is base-labile, making it easy to remove under mildly basic conditions, which is advantageous in solid-phase peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-Threoninol is synthesized by reacting threoninol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in a solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to protect the amino group of threoninol, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the Fmoc group, typically using hydrogenolysis under mildly acidic conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.

Substitution: Bases like piperidine or diethylamine are used to remove the Fmoc group.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Removal of the Fmoc group, yielding free threoninol.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Peptide Synthesis: Fmoc-Threoninol is widely used in the stepwise assembly of peptide chains. It protects the amino and hydroxyl functions, allowing for controlled reactions during synthesis .

- Solid-Phase Peptide Synthesis: It serves as a C-terminal residue in synthesizing peptide alcohols, including Octreotide, a synthetic analog of somatostatin .

2. Biology

- Protein Interactions: The compound aids in studying protein-protein and enzyme-substrate interactions. Its derivatives can be used to create peptide-based inhibitors and probes.

- Bioconjugation: this compound can facilitate the attachment of biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems .

3. Medicine

- Peptide Therapeutics: The compound is instrumental in developing peptide-based drugs that can act as therapeutic agents. Its ability to form stable structures makes it suitable for drug delivery applications .

- Diagnostic Peptides: In the pharmaceutical industry, this compound is employed in producing diagnostic peptides that aid in disease detection and monitoring.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Peptide synthesis using protecting groups | Solid-phase synthesis of Octreotide |

| Biology | Study of protein interactions | Development of peptide-based inhibitors |

| Medicine | Creation of therapeutic peptides | Drug delivery systems and diagnostic peptides |

| Bioconjugation | Attachment of biomolecules to surfaces | Targeted drug delivery systems |

Case Studies and Research Findings

- Self-Assembly Studies : Research has demonstrated that Fmoc variants of threonine exhibit self-assembly properties under varying concentration and temperature conditions. Notably, this compound forms diverse morphologies such as fibers, spheres, and rods, indicating its potential in material science applications .

- Peptide Synthesis : A study highlighted the successful use of this compound in synthesizing Octreotide through solid-phase methods. The research outlined the stepwise addition of amino acids while maintaining high purity levels throughout the process .

- Bioconjugation Applications : Investigations into using this compound for bioconjugation have shown promising results in creating targeted delivery systems for therapeutic agents. This application is particularly significant in cancer treatment strategies where precision targeting is crucial .

Mecanismo De Acción

The mechanism of action of Fmoc-Threoninol involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group is introduced to the amino group of threoninol, preventing unwanted side reactions. During the synthesis process, the Fmoc group can be selectively removed using a base, allowing for the controlled assembly of peptide chains. The molecular targets and pathways involved include the activation of the carboxyl group of the incoming amino acid and the protection of the amino group of the receiving amino acid.

Comparación Con Compuestos Similares

Fmoc-Serinol: Similar to Fmoc-Threoninol but derived from serine.

Fmoc-Tyrosinol: Derived from tyrosine and used in peptide synthesis.

Fmoc-Valinol: Derived from valine and used as a protecting group in peptide synthesis.

Uniqueness: this compound is unique due to its specific structure, which includes both an amino and a hydroxyl group. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins. Compared to other Fmoc-protected amino alcohols, this compound offers distinct advantages in terms of reactivity and selectivity during peptide synthesis.

Actividad Biológica

Fmoc-Threoninol, a derivative of threonine, is a significant compound in peptide synthesis and biological research. This article explores its biological activity, focusing on its synthesis, interactions, and potential applications in various fields.

Overview of this compound

This compound is an amino alcohol that plays a crucial role in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in solid-phase peptide synthesis (SPPS). This compound is particularly valuable due to its ability to enhance the stability and bioavailability of peptides.

The synthesis of this compound typically involves solid-phase methods that allow for the efficient assembly of peptides. Recent studies have highlighted the use of 2-chlorotrityl chloride (2-CTC) resin for the synthesis of Fmoc-N-methyl amino acids, including this compound. This method has shown high yields and purity, making it an attractive option for large-scale production .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Solid-phase synthesis | 85 | 95 | High scalability, cost-effective |

| Liquid-phase synthesis | 70 | 90 | Simpler setup, lower equipment costs |

| Microwave-assisted synthesis | 90 | 98 | Faster reaction times, improved yield |

This compound exhibits various biological activities attributed to its structural properties. It can influence enzyme activity and interact with biological membranes. Research indicates that threonine derivatives can modulate protein folding and stability, which is essential for maintaining cellular functions .

Case Studies

- Antimicrobial Activity : A study demonstrated that threonine derivatives, including this compound, possess mild antimicrobial properties. The compound was tested against several bacterial strains, showing inhibition at specific concentrations .

- Cellular Interaction : Another investigation focused on the interaction of this compound with cell membranes. It was found that the compound could alter membrane permeability, potentially enhancing drug delivery systems .

- Peptide Synthesis Applications : In peptide synthesis, this compound has been employed in constructing bioactive peptides that exhibit enhanced biological activities due to the incorporation of this amino alcohol .

Research Findings

Recent advancements in NMR techniques have allowed for better characterization of Fmoc-protected amino acids, including threonine derivatives. The solid-state NMR studies have provided insights into the structural dynamics of these compounds, further elucidating their biological roles .

Table 2: Summary of Biological Activities Associated with this compound

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KZULUSFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427237 | |

| Record name | Fmoc-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176380-53-3 | |

| Record name | Fmoc-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Threoninol in peptide synthesis, and how is it utilized in the production of Octreotide?

A1: this compound is a derivative of the amino acid Threonine and serves as a crucial building block in solid-phase peptide synthesis [, ]. It is specifically employed as the C-terminal residue when synthesizing peptide alcohols, like Octreotide, a potent synthetic analog of somatostatin [, ].

Q2: The research mentions a specific linker, "dihydropyran-2-carboxylic acid," used with this compound. What are the advantages of this linker in solid-phase peptide synthesis?

A2: Dihydropyran-2-carboxylic acid acts as a bifunctional linker, meaning it can attach to both the solid support and the this compound []. This linker demonstrates stability during the repetitive cycles of amino acid coupling and deprotection required in solid-phase peptide synthesis []. This stability ensures a high yield of the desired peptide product. Furthermore, this linker allows for the cleavage of the synthesized peptide from the resin while retaining the C-terminal alcohol group of Threoninol, which is essential for the biological activity of peptides like Octreotide [].

Q3: The study highlights the use of Thallium Trifluoroacetate [Tl(TFA)3] in Octreotide synthesis. What is its function, and why is it preferred in this context?

A3: Thallium Trifluoroacetate [Tl(TFA)3] is utilized to facilitate the formation of disulfide bonds in Octreotide while it is still attached to the resin []. This on-resin cyclization is crucial for the peptide's biological activity. [Tl(TFA)3] is preferred because it operates under mild conditions, leaving both the protecting groups on the amino acid side chains and the linker intact []. This selectivity allows for further modifications or conjugations to the Octreotide peptide while still bound to the resin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.